(R)-1-Cyclopentyl-ethylamine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-cyclopentylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6(8)7-4-2-3-5-7/h6-7H,2-5,8H2,1H3/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHIUUMEKSNMLS-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCC1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCCC1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601292072 | |
| Record name | (αR)-α-Methylcyclopentanemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601292072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150852-72-5 | |
| Record name | (αR)-α-Methylcyclopentanemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150852-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αR)-α-Methylcyclopentanemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601292072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Stereochemical Significance and Enantiomeric Purity of Chiral Cyclopentyl Ethylamine Scaffolds
Enantiomeric Configuration and Chiral Center Designation
(R)-1-Cyclopentyl-ethylamine is a chiral molecule, meaning it is not superimposable on its mirror image. vu.lt The source of this chirality is a stereocenter, also known as a chiral center or asymmetric atom. vu.lt A stereocenter is a tetrahedral atom, in this case, a carbon atom, that is bonded to four different groups. vu.lt
The molecular structure of 1-Cyclopentyl-ethylamine features a carbon atom bonded to a hydrogen atom, a methyl group (-CH3), a cyclopentyl group, and an amino group (-NH2). The presence of these four distinct substituents on the carbon atom adjacent to the amino group makes it a chiral center.
The specific three-dimensional arrangement of these groups around the chiral center is known as its absolute configuration. This configuration is designated using the Cahn-Ingold-Prelog (CIP) priority rules. For this compound, the designation is (R), which comes from the Latin word rectus for right. This indicates that when the molecule is oriented with the lowest priority group (hydrogen) pointing away from the viewer, the sequence of the remaining groups from highest to lowest priority (amino > cyclopentyl > methyl) follows a clockwise direction. Its IUPAC name is (1R)-1-cyclopentylethanamine. nih.gov The existence of this specific enantiomer implies the existence of its non-superimposable mirror image, (S)-1-Cyclopentyl-ethylamine.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | (1R)-1-cyclopentylethanamine nih.gov |
| Molecular Formula | C₇H₁₅N nih.gov |
| Molecular Weight | 113.20 g/mol nih.gov |
| CAS Number | 150852-72-5 nih.gov |
Importance of Enantiopurity in Asymmetric Synthesis and Applications
The enantiomeric purity of a chiral compound, meaning the degree to which one enantiomer is present in a mixture in excess of the other, is of paramount importance in many chemical and biological applications. The use of enantiomerically pure starting materials and reagents is a cornerstone of modern asymmetric synthesis, which aims to produce complex chiral molecules with a specific, desired stereochemistry. rsc.org High enantiopurity is crucial because different enantiomers of a molecule can exhibit vastly different biological activities. researchgate.net For instance, in drug development, one enantiomer may be therapeutically active while the other may be inactive or even cause adverse effects. researchgate.netgoogle.com
Chiral amines like this compound are valuable tools in asymmetric synthesis for several reasons:
Chiral Auxiliaries : A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction to occur with high diastereoselectivity. rsc.orgresearchgate.net After the desired stereocenter is created, the auxiliary is removed. The rigid structure of the cyclopentyl group in this compound can effectively shield one face of a reactive center, forcing an incoming reagent to attack from the less hindered face, thus controlling the stereochemical outcome of the reaction.
Resolving Agents : Enantiomerically pure amines are widely used for the resolution of racemic mixtures, a process that separates the two enantiomers. whiterose.ac.uk This is often achieved by reacting the racemic mixture (for example, a racemic carboxylic acid) with a single enantiomer of a chiral amine (a resolving agent) to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by techniques such as fractional crystallization. whiterose.ac.uk Once separated, the pure enantiomers of the original compound can be recovered by cleaving the salt. For example, (+)-(R)-1-(1-naphthyl)ethylamine has been successfully used as a resolving agent for racemic 2-(dimethoxyphosphoryl)-3-hexylcyclopentanone. beilstein-journals.org
Chiral Ligands and Catalysts : Chiral amines and their derivatives can serve as ligands that coordinate to a metal center, forming a chiral catalyst. acs.orgacs.org These catalysts are used in a vast number of asymmetric reactions, such as hydrogenations, alkylations, and epoxidations, to produce enantiomerically enriched products. acs.org The stereochemical information from the chiral ligand is transferred to the substrate during the catalytic cycle. For example, chiral aminophenols, which are structurally related to aminoalcohols, are important building blocks in organic synthesis and have been increasingly recognized for their effectiveness in asymmetric synthesis and induction. researchgate.net
Chiral Building Blocks : Enantiopure amines can be directly incorporated as a permanent part of the final target molecule. researchgate.net Their chiral center serves as a predefined stereochemical anchor in the synthesis of more complex structures, such as pharmaceuticals or natural products. The synthesis of enantiopure amine alcohols, for example, is a significant area of research because these compounds are used as resolving agents, chiral bases, and auxiliaries in asymmetric synthesis. researchgate.net
Table 2: Applications of Chiral Amines in Asymmetric Synthesis
| Application | Description | Example Reference |
|---|---|---|
| Chiral Auxiliary | Temporarily induces chirality in a prochiral molecule. rsc.orgresearchgate.net | Synthesis of α-quaternary-α-amino acid derivatives. researchgate.net |
| Resolving Agent | Separates enantiomers from a racemic mixture via diastereomeric salt formation. whiterose.ac.uk | Resolution of racemic ketones with (+)-(R)-1-(1-naphthyl)ethylamine. beilstein-journals.org |
| Chiral Ligand | Forms a complex with a metal to create a catalyst for asymmetric reactions. acs.orgacs.org | Asymmetric transfer hydrogenation using chiral ligands. whiterose.ac.uk |
| Chiral Building Block | Incorporated as a permanent stereocenter in a target molecule. researchgate.net | Synthesis of chiral aminophenols. researchgate.net |
Advanced Synthetic Methodologies for Enantiomerically Pure R 1 Cyclopentyl Ethylamine
Asymmetric Catalytic Synthesis of (R)-1-Cyclopentyl-ethylamine
The direct catalytic conversion of prochiral precursors, such as cyclopentyl methyl ketone, into the desired chiral amine represents one of the most efficient synthetic routes. This is primarily achieved through asymmetric reductive amination, a process that combines ketone condensation with an amine source and subsequent stereoselective reduction of the resulting C=N bond.
Homogeneous catalysis, where the catalyst exists in the same phase as the reactants, offers high activity and selectivity under mild reaction conditions. For the synthesis of this compound, direct asymmetric reductive amination (DARA) using transition metal complexes with chiral ligands is a premier strategy. nih.gov Iridium and Rhodium-based catalysts have shown significant promise in this area. rsc.org
The general mechanism involves the in-situ formation of an imine from cyclopentyl methyl ketone and an amine source, typically ammonia (B1221849) or a protected amine equivalent. A chiral transition metal complex then coordinates to the imine and facilitates the stereoselective addition of a hydride from a hydrogen source (e.g., H₂ gas or formic acid). nih.gov The design of the chiral ligand is critical for inducing high enantioselectivity, as it creates a chiral environment around the metal center, dictating the facial selectivity of the hydride attack. Sterically tunable phosphoramidite (B1245037) ligands, for instance, have been successfully employed in iridium-catalyzed DARA for a wide range of ketones. nih.gov
| Catalyst Type | Chiral Ligand Example | Precursor | Key Features |
| Iridium-based | Chiral Phosphoramidites | Cyclopentyl methyl ketone + Amine Source | High efficiency and enantioselectivity for a broad scope of ketones; operates via a single-step process. nih.gov |
| Rhodium-based | Chelating Diphosphines | Cyclopentyl methyl ketone + Amine Source | Effective for reductive amination under smooth conditions; applicable to the synthesis of chiral amino acid derivatives. rsc.org |
This table presents representative homogeneous catalyst systems applicable to the asymmetric reductive amination of ketones.
Heterogeneous catalysts, which are in a different phase from the reactants, offer significant practical advantages, including ease of separation from the reaction mixture and potential for recycling. However, achieving high enantioselectivity in heterogeneous catalysis is often more challenging than with homogeneous systems.
For the synthesis of this compound, a potential heterogeneous approach involves the asymmetric hydrogenation of a pre-formed imine derived from cyclopentyl methyl ketone. This would typically use platinum group metals (e.g., Pt, Pd, Rh) supported on materials like carbon or alumina. To induce chirality, the catalyst surface can be modified with a chiral auxiliary. Cinchona alkaloids and their derivatives are well-known chiral modifiers for platinum catalysts in the asymmetric hydrogenation of α-ketoesters, and similar principles could be applied to imine hydrogenation. The modifier adsorbs onto the metal surface, creating chiral sites that preferentially bind one face of the imine substrate, leading to a stereoselective reduction. The development of such systems remains a complex field of research, requiring careful optimization of the metal, support, chiral modifier, and reaction conditions.
Organocatalysis, the use of small, metal-free organic molecules to catalyze reactions, has emerged as a powerful tool in asymmetric synthesis. rsc.org For chiral amine synthesis, two primary organocatalytic strategies are relevant: activation via chiral Brønsted acids or activation via enamine/iminium ion formation with chiral amines.
A chiral phosphoric acid (CPA), a type of Brønsted acid, can catalyze the asymmetric reductive amination of cyclopentyl methyl ketone. The CPA activates the in-situ formed imine by protonation, forming a chiral ion pair. This activation enhances the imine's electrophilicity and shields one of its faces, directing the nucleophilic attack of a reducing agent (e.g., a Hantzsch ester) to the other face, thereby controlling the stereochemical outcome.
Alternatively, chiral primary amines can serve as catalysts themselves. sioc-journal.cn The catalyst reacts with the ketone to form a chiral enamine or, in the presence of an acid co-catalyst, a chiral iminium ion. rsc.org While often used in C-C bond-forming reactions, this principle can be adapted for reductive amination, where the activated intermediate is then reduced stereoselectively. The choice of chiral amine catalyst is crucial for achieving high enantiopurity. rsc.org
Heterogeneous Catalysis Strategies
Biocatalytic Pathways for the Preparation of this compound
Biocatalysis utilizes natural or engineered enzymes to perform chemical transformations with exceptional selectivity and under environmentally benign conditions. For the synthesis of chiral amines, transaminases and other reductase enzymes are particularly effective. ucl.ac.uk
Transaminases (TAs), also known as aminotransferases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a carbonyl acceptor. diva-portal.org This method is exceptionally well-suited for producing this compound from the prochiral precursor, cyclopentyl methyl ketone.
The process employs an (R)-selective transaminase, such as the well-characterized enzyme from Arthrobacter sp. dovepress.comgoogle.com In the reaction, the enzyme first abstracts the amino group from a cheap and abundant amine donor (e.g., L-alanine or isopropylamine), converting the enzyme-bound PLP cofactor into pyridoxamine (B1203002) phosphate (B84403) (PMP). The ketone substrate, cyclopentyl methyl ketone, then enters the active site, and the amino group is transferred from PMP to the ketone, forming the (R)-chiral amine and regenerating the PLP cofactor. diva-portal.org The reaction is driven to completion by removing the ketone co-product (e.g., pyruvate (B1213749) or acetone) or by using the amine donor in large excess. Protein engineering has significantly expanded the substrate scope and stability of transaminases, making them highly versatile tools for industrial chiral amine synthesis. nih.gov
| Enzyme Type | Cofactor | Substrate | Amine Donor Example | Key Advantages |
| (R)-selective Transaminase | Pyridoxal-5'-phosphate (PLP) | Cyclopentyl methyl ketone | Isopropylamine, L-Alanine | Extremely high enantioselectivity (>99% ee); mild, aqueous reaction conditions; green and sustainable process. ucl.ac.ukgoogle.com |
| Imine Reductases (IREDs) | NAD(P)H | Pre-formed imine | N/A | Complements transaminase chemistry; reduces pre-formed imines with high stereoselectivity. nih.gov |
This table summarizes features of key enzyme classes used for chiral amine synthesis.
For large-scale industrial applications, using purified enzymes can be cost-prohibitive due to the expenses of isolation and the need to supply cofactors externally. Whole-cell biotransformations provide an elegant solution to these challenges. nih.gov In this approach, a microorganism, typically a benign strain of Escherichia coli, is genetically engineered to overexpress the desired enzyme, such as an (R)-selective transaminase. mdpi.com
The entire microbial cell is then used as the biocatalyst. This strategy has several major advantages:
No Enzyme Purification: It eliminates the costly and time-consuming steps of enzyme isolation and purification. nih.gov
Cofactor Regeneration: The cell's own metabolic machinery continuously regenerates the required cofactors (like PLP and the NAD(P)H needed for co-product removal), drastically reducing process costs. nih.gov
Enhanced Enzyme Stability: The cellular environment can protect the enzyme from degradation, leading to higher stability and operational longevity.
Immobilization of these whole-cell biocatalysts in materials like silica (B1680970) gels can further enhance their stability and allow for their use in continuous-flow reactors, making the industrial production of this compound both economically viable and sustainable. mdpi.com
Enzyme-Mediated Transformations (e.g., Transaminases, Reductases)
Chemo-Enzymatic Hybrid Syntheses for Chiral Cyclopentyl-ethylamine
Chemo-enzymatic synthesis combines the advantages of chemical and enzymatic processes to achieve efficient and selective transformations. beilstein-journals.orgacs.org For the production of this compound, a key chemo-enzymatic strategy involves the kinetic resolution of a racemic mixture of 1-cyclopentyl-ethylamine using a transaminase enzyme. nih.gov
Transaminases are pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzymes that catalyze the transfer of an amino group from an amine to a keto acid. In a kinetic resolution process, one enantiomer of the racemic amine is selectively converted by the enzyme into the corresponding ketone, cyclopentyl methyl ketone. This leaves the unreacted enantiomer, in this case, the desired this compound, in high enantiomeric excess. nih.govrsc.org The success of this method hinges on the high enantioselectivity of the transaminase, which preferentially reacts with the (S)-enantiomer. The use of engineered transaminases can further enhance the substrate scope and stereoselectivity of this process. chemrxiv.org
A notable advantage of this approach is the potential for a dynamic kinetic resolution. google.com Under specific conditions that allow for the in-situ racemization of the starting amine, the theoretical maximum yield of the desired (R)-enantiomer can approach 100%. This is a significant improvement over standard kinetic resolutions, which have a maximum theoretical yield of 50% for the resolved enantiomer. wikipedia.org
| Enzyme Type | Process | Key Feature | Potential Yield |
| Transaminase | Kinetic Resolution | Selective deamination of (S)-enantiomer | >50% (approaching 100% with dynamic kinetic resolution) |
Diastereoselective Synthesis Approaches Utilizing Chiral Precursors
Diastereoselective synthesis offers a powerful alternative to resolution by creating a new stereocenter under the influence of an existing one. osi.lv This section explores various strategies that leverage chiral precursors to produce this compound.
Chiral Auxiliary-Mediated Strategies in Amine Synthesis
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgthieme-connect.com Once the desired stereochemistry is established, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org
In the context of synthesizing this compound, a common approach involves the condensation of a chiral auxiliary with cyclopentyl methyl ketone to form a chiral imine or enamine. Subsequent diastereoselective reduction of this intermediate, followed by removal of the auxiliary, affords the target amine. google.com A variety of chiral auxiliaries have been developed for this purpose, including those derived from amino alcohols and sulfinamides. wikipedia.orgnih.gov For instance, the use of tert-butanesulfinamide as a chiral auxiliary has proven to be highly effective in the synthesis of chiral amines. osi.lv
The choice of the chiral auxiliary and the reaction conditions are critical for achieving high diastereoselectivity. thieme-connect.com
| Chiral Auxiliary Type | Intermediate | Key Transformation |
| Amino alcohol-derived | Chiral imine | Diastereoselective reduction |
| Sulfinamide-derived | Chiral N-sulfinyl imine | Diastereoselective nucleophilic addition or reduction |
Substrate-Controlled Stereoselective Routes
In substrate-controlled stereoselective synthesis, the chirality of the starting material dictates the stereochemical outcome of the reaction. For the synthesis of this compound, this could involve starting with a chiral cyclopentane (B165970) derivative that already possesses the desired stereochemistry at a different position. Subsequent chemical transformations would then introduce the aminoethyl group while preserving or influencing the formation of the new stereocenter at C1.
For example, a chiral cyclopentyl carboxylic acid or a derivative could be subjected to a sequence of reactions, such as a Curtius or Hofmann rearrangement, to introduce the amine functionality. The inherent chirality of the cyclopentane ring would direct the stereochemical outcome of the reaction, leading to the preferential formation of the (R)-enantiomer. The effectiveness of this approach depends on the ability of the existing stereocenter to control the stereochemistry of the newly formed one.
Reductive Amination Protocols for Enantioselective Formation
Asymmetric reductive amination is a direct and efficient method for the synthesis of chiral amines from prochiral ketones. researchgate.netnih.govorganic-chemistry.org This one-pot reaction typically involves the condensation of a ketone with an amine source, followed by the in-situ reduction of the resulting imine intermediate. thieme-connect.de
For the synthesis of this compound, cyclopentyl methyl ketone can be reacted with an ammonia source in the presence of a chiral catalyst and a reducing agent. google.com Chiral phosphoric acids and transition metal complexes with chiral ligands have emerged as effective catalysts for this transformation. nih.govkanto.co.jp These catalysts create a chiral environment that favors the formation of one enantiomer of the amine over the other. kanto.co.jp
Alternatively, a chiral amine can be used as the amine source, leading to the formation of a diastereomeric intermediate that can be separated before or after reduction. researchgate.netresearchgate.net Subsequent removal of the chiral directing group yields the desired enantiomerically pure primary amine. researchgate.net
| Catalyst/Reagent | Key Principle | Typical Reducing Agent |
| Chiral Phosphoric Acid | Asymmetric induction | Hantzsch ester, borohydrides |
| Chiral Transition Metal Complex | Asymmetric hydrogenation | H₂, formic acid |
| Chiral Amine (as auxiliary) | Diastereoselective reduction | H₂, borohydrides |
Classical Resolution Techniques for Enantiomeric Separation of Racemic Mixtures
Classical resolution remains a widely used and practical method for obtaining enantiomerically pure compounds, especially on a larger scale. minia.edu.egresearchgate.net This approach involves the separation of a racemic mixture into its constituent enantiomers. pharmaguideline.com
Diastereomeric Salt Formation and Fractional Crystallization
This technique relies on the principle that enantiomers have identical physical properties, while diastereomers have different physical properties, such as solubility and melting point. pharmaguideline.comfiveable.me To resolve racemic 1-cyclopentyl-ethylamine, it is reacted with an enantiomerically pure chiral acid, known as a resolving agent. wikipedia.org This reaction forms a pair of diastereomeric salts.
Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize from a suitable solvent. researchgate.netucl.ac.uk This process is known as fractional crystallization. minia.edu.egnih.gov After separation of the crystallized diastereomeric salt, the pure this compound can be recovered by treatment with a base to break the salt. minia.edu.egfiveable.me Common chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. pharmaguideline.com The efficiency of the resolution depends on the choice of the resolving agent and the crystallization solvent. researchgate.netgavinpublishers.com
| Resolving Agent | Principle | Separation Technique | Recovery |
| Chiral Acid (e.g., Tartaric Acid) | Formation of diastereomeric salts with different solubilities | Fractional Crystallization | Treatment with base |
Kinetic Resolution Strategies for Chiral Amine Enrichment
Kinetic resolution is a widely employed technique in synthetic organic chemistry for the separation of enantiomers from a racemic mixture. numberanalytics.com The principle of this method relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. wikipedia.orgnumberanalytics.com One enantiomer reacts faster, leading to its conversion into a product, while the less reactive enantiomer remains, resulting in its enantiomeric enrichment. wikipedia.org For the synthesis of enantiomerically pure amines like this compound, kinetic resolution offers a practical approach, which can be broadly categorized into enzymatic and non-enzymatic methods.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution (EKR) is a dominant strategy for producing enantiopure amines due to the high selectivity (enantioselectivity) and mild operating conditions of enzymes. numberanalytics.comnumberanalytics.com Hydrolases, particularly lipases, are the most common biocatalysts used for this purpose. researchgate.netnih.gov The typical EKR process for a racemic amine involves an irreversible N-acylation reaction catalyzed by a lipase (B570770) in a non-aqueous solvent.
In this process, the lipase selectively catalyzes the acylation of one of the enantiomers. For instance, in a racemic mixture of 1-cyclopentylethylamine, a lipase could preferentially acylate the (R)-enantiomer, converting it to the corresponding amide, (R)-N-(1-cyclopentylethyl)acetamide. The (S)-enantiomer reacts at a much slower rate, or not at all, and can be recovered from the reaction mixture with high enantiomeric excess (e.e.). The efficiency of this separation is quantified by the enantioselectivity factor (E), which is the ratio of the rate of reaction of the fast-reacting enantiomer to the slow-reacting one. mdpi.com
Several factors influence the success of lipase-catalyzed kinetic resolution:
Enzyme Choice: Lipases from different microbial sources exhibit varying selectivities. Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is one of the most effective and widely used enzymes for resolving primary and secondary amines. nih.govdiva-portal.org Other lipases, such as those from Pseudomonas cepacia or Candida rugosa, have also demonstrated high efficacy. mdpi.compolimi.itmdpi.com
Acyl Donor: The choice of the acylating agent is critical. Simple esters like ethyl acetate (B1210297) or vinyl acetate are commonly used. diva-portal.org However, more activated acyl donors, such as 4-chlorophenyl valerate, have been developed to enhance reaction rates and suppress non-selective side reactions. sioc-journal.cn
Solvent: The solvent can significantly impact enzyme activity and selectivity. Non-polar organic solvents like toluene, hexane, or methyl tert-butyl ether (MTBE) are frequently employed. nih.govsioc-journal.cnmdpi.com
Temperature: Reactions are typically run at temperatures between 30-50 °C to balance reaction rate and enzyme stability. nih.govsioc-journal.cn
While direct studies on the kinetic resolution of 1-cyclopentylethylamine are not extensively published, research on structurally analogous amines provides a strong basis for methodology development. For example, the kinetic resolution of 1-phenylethylamine (B125046) using CALB is a well-established process. nih.govdiva-portal.org
| Amine Substrate | Enzyme | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | Product e.e. (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 1-(2-Naphthyl)ethylamine | Novozym 435 | 4-Chlorophenyl valerate | Toluene | 40 | 8 | 50 | >99 | sioc-journal.cn |
| 1-Phenylethylamine | Novozym 435 (CALB) | Ethyl Acetate | Toluene | 50 | - | 45 | >97 | nih.gov |
| (±)-8-amino-5,6,7,8-tetrahydroquinoline | Candida antarctica lipase B (CALB) | Ethyl Acetate | Toluene | - | 3-24 | 45 | >97 | wikipedia.org |
Non-Enzymatic Kinetic Resolution
To overcome this, specialized chiral catalysts and acylating reagents have been developed. These systems are designed so that the acylating agent reacts preferentially with the chiral catalyst to form a highly reactive, chiral acylating intermediate. This intermediate then selectively acylates one enantiomer of the amine.
Key strategies in non-enzymatic kinetic resolution of amines include:
Chiral Acylation Catalysts: Planar-chiral derivatives of 4-(dimethylamino)pyridine (DMAP) have been developed as effective catalysts. nih.gov These catalysts can achieve good selectivity factors in the acylation of primary benzylic amines.
Chiral Acylating Reagents: Stoichiometric amounts of chiral acylating reagents derived from chiral acids, such as (S)-mandelic acid, can be used. nih.gov These reagents react enantioselectively with the amine, allowing for the separation of the resulting diastereomeric amides.
Although these methods have shown promise for various amines, their application requires careful tuning of the catalyst structure and reaction conditions to achieve high selectivity. nih.govnih.gov The development of broadly applicable and highly selective non-enzymatic catalysts for amine resolution remains an active area of research. researchgate.net
R 1 Cyclopentyl Ethylamine As a Fundamental Chiral Building Block in Complex Molecule Synthesis
Role in the Construction of High Enantiopurity Organic Frameworks
The synthesis of organic molecules with high enantiomeric purity is a cornerstone of modern chemistry, particularly in the fields of pharmaceuticals and materials science. (R)-1-Cyclopentyl-ethylamine plays a significant role as a chiral auxiliary and a building block in achieving this goal. Its inherent chirality is effectively transferred to new molecules, guiding the stereochemical outcome of reactions to favor the formation of one enantiomer over the other.
The development of stereocontrolled C-C bond formation is a primary challenge in organic synthesis. acs.org Transition-metal-catalyzed cross-coupling reactions have emerged as a powerful method for this purpose. acs.org In this context, chiral ligands derived from or incorporating the this compound scaffold can be employed to induce asymmetry in the catalytic cycle. acs.org For instance, in the asymmetric synthesis of complex molecules, the cyclopentyl group can provide the necessary steric hindrance to direct the approach of a reagent to one face of a prochiral substrate, leading to a product with high enantiomeric excess.
The principle of vinylogy, which involves the transmission of electronic effects through a conjugated system, has been expanded to include π-extended enolate-type donor systems. acs.org The strategic placement of a chiral moiety like this compound within these systems can influence the stereochemical course of their reactions, leading to the formation of enantioenriched products. acs.org
The following table summarizes selected examples of the application of chiral amines in the synthesis of high enantiopurity compounds, illustrating the typical yields and enantiomeric excesses achieved.
| Chiral Amine Derivative | Reaction Type | Product Type | Yield (%) | Enantiomeric Excess (ee %) |
| N-((1R,3S)-3-(((2-hydroxybenzyl)amino)methyl)-1,2,2-trimethyl-cyclopentyl)methyl)-4-methylbenzenesulfonamide | Reductive Amination | Chiral Diamine | Moderate to Good | Not Reported |
| (R)-1-(Aryl)ethylamine derivative | Nucleophilic Addition | (R)- and (S)-1-(Aryl)ethylamines | Not Reported | Diastereomerically enriched |
| Chiral PNA analogue with 1,2-cis-cyclopentyl moiety | Oligonucleotide Synthesis | aeg-cpPNA Chimera | Not Reported | Stereospecific |
Integration into Diverse Chemical Scaffolds and Intermediates
The versatility of this compound allows for its incorporation into a wide array of chemical scaffolds and intermediates, which are subsequently used to build more complex molecular architectures. Its primary amine functionality serves as a convenient handle for a variety of chemical transformations, including amidation, reductive amination, and nucleophilic substitution reactions.
One notable application is in the synthesis of piperazine-containing compounds. researchgate.net Piperazine (B1678402) is a prevalent scaffold in many FDA-approved drugs. researchgate.net A general method involves the double Michael addition of nitrosoalkenes to a primary amine like this compound to form a bis(oximinoalkyl)amine, which then undergoes catalytic reductive cyclization to yield the piperazine ring. researchgate.net This strategy allows for the conversion of the primary amino group into a piperazine ring, a valuable transformation in medicinal chemistry. researchgate.net
Furthermore, this compound can be used as a key building block in the synthesis of various heterocyclic compounds. For instance, it can be reacted with other bifunctional molecules to construct pyrazole, thiophene, and pyridazine (B1198779) derivatives. researchgate.net These heterocyclic systems are present in numerous biologically active compounds. researchgate.net
The table below showcases the integration of cyclopentylamine (B150401) derivatives into different chemical structures.
| Starting Material | Reagent(s) | Resulting Scaffold/Intermediate |
| Cyclopentanone | Methylamine, Reducing Agent | 1-Cyclopentyl-N-methyl-methanamine |
| Thiobarbituric acid derivative | Cyclopentylamine | 1,2,3-Triazolo[4,5-d]pyrimidine derivative uliege.be |
| (R)-chlorohydrin | Cyclopentylamine derivative | 4-hydroxybenzothiazolone derivative researchgate.net |
Precursor to Structurally Diverse Cyclopentyl-Containing Chiral Compounds
This compound serves as a valuable precursor for the synthesis of a multitude of other chiral compounds that retain the cyclopentyl motif. The amine group can be readily transformed into other functional groups or used to direct the formation of new stereocenters, leading to a diverse library of chiral molecules.
For example, it can be a starting point for the synthesis of more complex chiral amines and diamines. scielo.br These, in turn, can be utilized as ligands in asymmetric catalysis or as key components of bioactive molecules. scielo.br The synthesis often involves simple, high-yielding steps, making it an efficient way to generate novel chiral building blocks. scielo.br
The cyclopentyl group itself is a desirable feature in many drug candidates due to its conformational flexibility and lipophilicity. acs.org The synthesis of constrained peptide nucleic acid (PNA) analogues, for instance, has utilized a 1,2-cis-cyclopentyl moiety to impose conformational rigidity, which can enhance binding affinity and specificity to DNA or RNA targets. acs.org
The following table provides examples of structurally diverse chiral compounds derived from cyclopentylamine precursors.
| Precursor | Transformation | Product |
| (R)-(+)-Camphor | Multi-step synthesis | Chiral 1,5-diamines scielo.br |
| Racemic 2-substituted cyclopentanones | Asymmetrical reductive amination | Homochiral cis-2-substituted cyclopentane (B165970) amines researchgate.net |
| Primary amines | Double oximinoalkylation and reductive cyclization | 2,6-disubstituted piperazines researchgate.net |
Stereoselective Reactions and Asymmetric Transformations Mediated by R 1 Cyclopentyl Ethylamine Derivatives
Application as Chiral Ligands in Metal-Catalyzed Asymmetric Reactions
The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of single-enantiomer products with high efficiency. snnu.edu.cn Derivatives of (R)-1-cyclopentyl-ethylamine have been successfully employed as chiral ligands in a variety of metal-catalyzed asymmetric reactions. These ligands coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of the reaction. snnu.edu.cndiva-portal.org
The design of these chiral ligands is of fundamental importance for efficient asymmetric catalysis. diva-portal.org The modification of the this compound scaffold allows for the fine-tuning of steric and electronic properties, which in turn affects the activity and enantioselectivity of the metal complex. For instance, chiral phosphine (B1218219) ligands derived from chiral amines have been developed and utilized in transition metal-catalyzed enantioselective transformations. scholaris.ca The modular nature of these ligands, often prepared through multi-step synthetic sequences, allows for the creation of diverse ligand libraries for catalyst screening and optimization. scholaris.ca
Metal complexes of rhodium, ruthenium, and iridium containing chiral phosphine ligands have shown considerable success in the asymmetric hydrogenation of olefins, ketones, and imines. google.com While many of these reactions achieve high enantioselectivity, the substrate scope can sometimes be limited, necessitating the development of new and complementary classes of chiral ligands. google.com The use of this compound derivatives contributes to the growing toolbox of chiral ligands available to synthetic chemists.
A notable application of such ligands is in palladium-catalyzed asymmetric reactions. For example, chiral phosphinoamidine ligands derived from aminophosphines have been used in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. scholaris.ca The development of ligands that can direct the stereochemical course of C-H functionalization reactions is another area of active research. nih.gov
Table 1: Examples of Metal-Catalyzed Asymmetric Reactions Utilizing Chiral Ligands
| Reaction Type | Metal Catalyst | Ligand Type | Reference |
| Asymmetric Hydrogenation | Rh, Ru, Ir | Chiral Phosphines | google.com |
| Asymmetric Allylic Alkylation | Pd | Chiral Phosphinoamidines | scholaris.ca |
| Asymmetric C-H Arylation | Pd | Mono-N-protected Aminoethyl Amines | nih.gov |
Role in Asymmetric Induction and Diastereocontrol
This compound and its derivatives serve as effective chiral auxiliaries, which are chiral molecules temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be removed, yielding an enantioenriched product. This strategy is a powerful tool for controlling stereochemistry.
The principle of asymmetric induction relies on the steric and electronic influence of the chiral auxiliary to favor the formation of one diastereomer over the other. For example, in the context of nucleophilic additions to imines, a chiral amine auxiliary can direct the approach of the nucleophile to one face of the C=N double bond, leading to a high degree of diastereoselectivity. researchgate.net The diastereomeric products can then often be separated, and the chiral auxiliary cleaved to afford the desired enantiomerically enriched amine.
The effectiveness of diastereocontrol often depends on the specific structure of the chiral auxiliary and the reaction conditions. For instance, in the reductive amination of prochiral ketones with chiral amines like (R)-α-methylbenzylamine (a structurally related chiral amine), the choice of hydrogenation catalyst, solvent, and temperature is critical for achieving high yields and diastereomeric excess. researchgate.net The resulting diastereomeric secondary amines can then be purified and the auxiliary removed.
The use of chiral auxiliaries derived from this compound can be applied to a wide range of transformations, including the synthesis of α-chiral primary amines. researchgate.net The ability to control the formation of new stereocenters with high fidelity is a testament to the utility of these chiral building blocks in modern organic synthesis.
Table 2: Factors Influencing Diastereoselectivity in Asymmetric Induction
| Factor | Influence on Diastereoselectivity | Example | Reference |
| Chiral Auxiliary Structure | Steric hindrance and electronic effects dictate the facial bias of the reaction. | Use of (S)-valinate imine in Barbier-type allylation. researchgate.net | researchgate.net |
| Reaction Conditions | Solvent, temperature, and catalyst can significantly impact the diastereomeric ratio. | Optimization of reductive amination of ketones. researchgate.net | researchgate.net |
| Substrate Structure | The steric and electronic properties of the substrate can influence the level of asymmetric induction. | Nucleophilic additions to imines with varying substituents. researchgate.net | researchgate.net |
Use in Hydroboration and Hydroamination Reactions
Hydroboration and hydroamination are important atom-economical reactions that install boron-hydrogen and nitrogen-hydrogen bonds across carbon-carbon multiple bonds, respectively. The use of chiral catalysts or reagents derived from this compound can render these processes enantioselective, providing access to valuable chiral organoboranes and amines.
In asymmetric hydroboration, a chiral ligand can be used to modify a metal catalyst, which then directs the enantioselective addition of a boron-hydride reagent to an unsaturated substrate. While specific examples detailing the use of this compound derivatives in catalytic hydroboration are not prevalent in the provided search results, the general principles of asymmetric catalysis with chiral ligands are applicable. The development of transition metal borane (B79455) and borate (B1201080) complexes has been a key driver in advancing hydrofunctionalization reactions. researchgate.net
Asymmetric hydroamination, the addition of an N-H bond across a C-C multiple bond, is a powerful method for the synthesis of chiral amines. acs.org Catalytic systems for anti-Markovnikov hydroamination are of particular interest. acs.org While the direct use of this compound as a catalyst for hydroamination is not explicitly detailed, its derivatives can serve as chiral ligands for metal catalysts that promote this transformation. For instance, chiral phosphate (B84403) anions have been shown to control enantioselectivity in gold(I)-catalyzed hydroamination reactions. acs.org This highlights the potential for chiral derivatives of amines to influence the stereochemical outcome of such processes.
The development of catalysts for these hydrofunctionalization reactions is an active area of research, with a focus on improving enantioselectivity and expanding the substrate scope. The principles of ligand design and asymmetric induction discussed in the previous sections are directly relevant to the advancement of enantioselective hydroboration and hydroamination reactions.
Synthesis and Chemical Transformations of Structural Analogues and Derivatives of R 1 Cyclopentyl Ethylamine
Modifications and Functionalization of the Cyclopentyl Ring System
The cyclopentyl moiety of (R)-1-cyclopentyl-ethylamine offers a versatile scaffold for structural modifications to fine-tune the steric and electronic properties of the molecule. Various synthetic strategies have been developed to introduce functional groups and alter the ring structure, leading to a diverse range of analogues.
One common approach involves the use of cyclopentane (B165970) precursors that are already functionalized prior to the introduction of the ethylamine (B1201723) side chain. For instance, palladium-catalyzed coupling reactions can be employed to link a cyclopentenyl or cyclopentyl ring to a pyrimidine (B1678525) core. semanticscholar.org Subsequent chemical transformations, such as hydrolysis of ester groups to carboxylic acids, allow for further derivatization. semanticscholar.org Hydrogenation of a cyclopentene (B43876) ring can yield the corresponding cyclopentyl derivative, often resulting in a mixture of cis and trans isomers, which may or may not significantly impact the biological or chemical activity of the final compound. semanticscholar.org
Ring-closing metathesis (RCM) is another powerful tool for constructing functionalized cyclopentane rings. organic-chemistry.org A relay strategy combining RCM with a chiral amine (thio)urea-catalyzed Michael addition in a one-pot process has been developed to synthesize substituted cyclopentanes with good yields and enantioselectivities. organic-chemistry.org This method demonstrates the ability to create complex chiral cyclopentyl structures that can be further elaborated.
Furthermore, ring-opening reactions of bicyclic systems can provide access to functionalized cyclopentenylamines. A chiral CpxRh(III) catalyst system has been utilized for a C-H activation/ring-opening sequence between aryl ketoxime ethers and 2,3-diazabicyclo[2.2.1]hept-5-enes, yielding densely functionalized chiral cyclopentenylamines with high enantioselectivity. nih.gov
The introduction of substituents on the cyclopentyl ring can also be achieved through the asymmetric hydrogenation of substituted cyclic olefins. diva-portal.org Iridium-catalyzed asymmetric hydrogenation has proven effective for a variety of substituted cyclic olefins, affording chiral intermediates with various substitution patterns and high levels of stereocontrol. diva-portal.org
The following table summarizes selected examples of reactions used to modify or functionalize the cyclopentyl ring system in the synthesis of analogues of this compound.
| Reaction Type | Precursor(s) | Reagents and Conditions | Product Type | Reference |
| Palladium-Catalyzed Coupling & Hydrogenation | 2,4-dichloro-6-methylpyrimidine, cyclopentene boronic ester | Pd catalyst, base; then H2, catalyst | Functionalized cyclopentyl-pyrimidine | semanticscholar.org |
| Ring-Closing Metathesis & Michael Addition | Diene precursor, enone | Grubbs II catalyst, chiral amine (thio)urea catalyst | Substituted chiral cyclopentane | organic-chemistry.org |
| C-H Functionalization/Ring-Opening | Aryl ketoxime ether, 2,3-diazabicyclo[2.2.1]hept-5-ene | Chiral CpxRh(III) catalyst | Functionalized chiral cyclopentenylamine | nih.gov |
| Asymmetric Hydrogenation | Substituted cyclic olefin | Iridium-N,P catalyst, K2CO3 | Substituted chiral cyclopentane | diva-portal.org |
Derivatization at the Amine Moiety for Enhanced Reactivity or Selectivity
The primary amine group of this compound is a key site for derivatization to modulate its properties for various applications, such as enhancing its performance as a chiral auxiliary or ligand in asymmetric synthesis. Common derivatizations include the formation of amides, ureas, sulfonamides, and carbamates.
Amide and urea (B33335) derivatives of similar chiral amines have been synthesized to explore their biological activities. For example, novel amide and urea derivatives of thiazol-2-ethylamines have been prepared and evaluated for their activity against Trypanosoma brucei rhodesiense. nih.gov These syntheses typically involve the reaction of the primary amine with an appropriate acyl chloride, carboxylic acid (using a coupling agent), or isocyanate. semanticscholar.orgnih.gov
The use of chiral auxiliaries attached to the amine group is a well-established strategy in asymmetric synthesis. For instance, (E)-arylaldehyde oxime ethers bearing a chiral auxiliary derived from (R)-mandelate have been used to synthesize enantiomerically enriched (R)- and (S)-1-(aryl)ethylamines. acs.org The chiral auxiliary directs the stereoselective addition of an organolithium reagent, and its subsequent removal by reductive N-O bond cleavage yields the desired chiral amine. acs.org
Furthermore, derivatization of the amine can be used to create prodrugs with improved pharmacokinetic properties. Free amines can be converted to amides, sulfonamides, or phosphonamides. google.com These modifications can incorporate functionalities like ethers, other amines, or carboxylic acids to fine-tune the properties of the resulting molecule. google.com
The following table provides examples of derivatization reactions at the amine moiety.
| Derivative Type | Reagent(s) | Reaction Conditions | Purpose | Reference |
| Amide | Carboxylic acid, TBTU | Coupling agent, solvent | Synthesis of bioactive molecules | semanticscholar.org |
| Urea | Isocyanate or carbamoyl (B1232498) chloride | Base, solvent | Synthesis of bioactive molecules | nih.gov |
| Sulfonamide | Sulfonyl chloride | Base, solvent | Prodrug formation | google.com |
| Chiral Auxiliary Attachment | Chiral aldehyde/ketone | Condensation | Asymmetric synthesis | acs.org |
Stereochemical Impact of Substituent Variations on Reactivity and Selectivity
The stereochemistry of this compound and its analogues plays a critical role in their chemical reactivity and selectivity, particularly in asymmetric catalysis and biological interactions. The introduction of substituents on either the cyclopentyl ring or the ethylamine side chain can have profound effects on the stereochemical outcome of reactions in which these compounds participate.
In asymmetric catalysis, the chiral environment created by the ligand is paramount for achieving high enantioselectivity. The steric bulk and electronic nature of substituents on the cyclopentyl ring can influence the conformation of the metal-ligand complex and, consequently, the facial selectivity of the substrate's approach to the catalytic center. For example, in iridium-catalyzed asymmetric hydrogenation, the substitution pattern on the cyclic olefin substrate significantly impacts the enantioselectivity of the reduction. diva-portal.org Similarly, in rhodium-catalyzed C-H functionalization, the structure of the chiral Cp ligand is crucial for high enantioselectivity. nih.gov
The relative stereochemistry of substituents on the cyclopentyl ring (cis vs. trans) can also be a determining factor. While in some cases, such as certain iNOS inhibitors with a cyclopentyl-pyrimidine core, the cis and trans isomers exhibit similar potency, this is not a general rule. semanticscholar.org In many catalytic systems, the precise spatial arrangement of substituents is critical for effective stereochemical communication.
Furthermore, the interplay between a chiral center on a reactant and a chiral catalyst can lead to matched and mismatched pairings. In the hydrogenation of chiral substrates, using a catalyst with a specific chirality can lead to either enhanced (matched) or diminished (mismatched) diastereoselectivity. diva-portal.org
The following table illustrates the stereochemical effects of substituent variations.
| System | Variation | Observation | Implication | Reference |
| Iridium-Catalyzed Asymmetric Hydrogenation | Alkyl and aryl substituents on cyclic olefins | High enantioselectivity (up to 99% ee) achieved with specific catalyst-substrate combinations. | The catalyst's chiral ligand effectively controls the stereochemical outcome of the hydrogenation. | diva-portal.org |
| iNOS Inhibitors | Cis vs. trans isomers of a cyclopentyl-pyrimidine derivative | Similar iNOS potency observed for both isomers. | The relative stereochemistry at the cyclopentyl scaffold did not significantly influence the biological activity in this specific case. | semanticscholar.org |
| Asymmetric Hydrogenation of Chiral Allylic Alcohols | Matched vs. mismatched catalyst-substrate pairs | Higher diastereomeric ratios (e.g., 98:2) were observed for matched pairs, while lower ratios (e.g., 90:10) were seen for mismatched pairs. | The chirality of both the catalyst and the substrate influences the stereochemical outcome of the reaction. | diva-portal.org |
| Rhodium-Catalyzed C-H Functionalization | Chiral Cp ligand | Use of a specific chiral Cp ligand led to excellent enantioselectivities (up to 97:3 er). | The chiral ligand is the primary source of stereochemical induction in the catalytic cycle. | nih.gov |
Advanced Analytical Methodologies for the Assessment of R 1 Cyclopentyl Ethylamine Enantiopurity
Chiral Chromatography for Enantiomeric Excess (ee) Determination
Chiral chromatography is the cornerstone for the separation and quantification of enantiomers. This technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the enantioselective analysis of chiral compounds. oup.commdpi.com The direct separation of enantiomers is achieved using a chiral stationary phase (CSP). acs.orgresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for the separation of a broad range of chiral compounds, including amines. researchgate.netnih.gov
The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The stability of these complexes differs for each enantiomer, resulting in different retention times. For primary amines like (R)-1-Cyclopentyl-ethylamine, the mobile phase composition, including the use of acidic or basic additives, can significantly influence the separation efficiency. researchgate.net
Table 1: Illustrative HPLC Conditions for Chiral Amine Separation Data presented is for analogous chiral amines to illustrate the methodology.
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Times (min) |
| 1-Phenylethylamine (B125046) | Chiralpak AD-H | n-Hexane/Isopropanol/Diethylamine (80:20:0.1) | 1.0 | 254 | (R): 6.8, (S): 7.5 |
| 1-(1-Naphthyl)ethylamine | Chiralcel OD-H | n-Hexane/Ethanol (90:10) | 0.5 | 280 | (S): 12.3, (R): 14.1 |
| Fluoxetine | Chiralpak IC | n-Hexane/2-Propanol/Diethylamine (95:5:0.1) | 1.0 | 227 | (R): 9.2, (S): 10.5 |
This table is for illustrative purposes and conditions would need to be optimized for this compound.
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is another essential technique for chiral separations, particularly for volatile compounds. wiley.comchromatographyonline.com For less volatile amines like this compound, derivatization is often necessary to increase volatility and improve chromatographic performance. Common derivatizing agents include acylating agents, such as trifluoroacetyl anhydride (B1165640) (TFAA), which convert the amine into a more volatile amide derivative.
The separation is performed on a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. wiley.comsigmaaldrich.com These CSPs have chiral cavities that interact differently with the enantiomeric derivatives, leading to their separation.
Table 2: Example GC Conditions for Chiral Amine Derivative Separation Data presented is for analogous chiral amines to illustrate the methodology.
| Analyte (as N-TFA derivative) | Chiral GC Column | Oven Temperature (°C) | Carrier Gas/Pressure | Retention Times (min) |
| 1-Phenylethylamine | Astec® CHIRALDEX™ B-PM | 130 | Helium, 30 psi | (S): 10.2, (R): 10.8 |
| Amphetamine | Chirasil-Val | 150 | Hydrogen | (R): 8.5, (S): 8.9 |
| 1-Aminoindane | Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin | 140 | Hydrogen | (R): 15.1, (S): 15.9 |
This table is for illustrative purposes and conditions would need to be optimized for the specific derivative of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
NMR spectroscopy is a powerful tool for structural elucidation and can be adapted for the determination of enantiomeric purity and the assignment of absolute configuration. wikipedia.org Since enantiomers are indistinguishable in an achiral solvent, chiral auxiliaries are used to create a diastereomeric environment.
Use of Chiral Solvating Agents and Shift Reagents
Chiral Solvating Agents (CSAs) are chiral compounds that form rapidly exchanging, non-covalent diastereomeric complexes with the enantiomers of the analyte. rsc.orgacs.org This interaction leads to different chemical shifts for the corresponding protons in the two enantiomers, allowing for their differentiation and quantification by integrating the respective signals in the ¹H or ¹⁹F NMR spectrum. mdpi.comnih.gov BINOL (1,1'-bi-2-naphthol) and its derivatives are common CSAs for amines. rsc.orgnih.gov
Chiral Shift Reagents, often lanthanide-based complexes, function similarly by inducing large chemical shift differences in the analyte's NMR spectrum upon complexation. libretexts.org
Table 3: Representative ¹H NMR Chemical Shift Differences (Δδ) for a Racemic Amine with a Chiral Solvating Agent Data presented is for 1-phenylethylamine with a BINOL-derived CSA to illustrate the methodology.
| Proton | Chemical Shift (δ) of (R)-Amine Complex (ppm) | Chemical Shift (δ) of (S)-Amine Complex (ppm) | Chemical Shift Difference (Δδ) (ppm) |
| α-CH | 4.25 | 4.21 | 0.04 |
| -CH₃ | 1.52 | 1.49 | 0.03 |
| Aromatic-H (ortho) | 7.35 | 7.32 | 0.03 |
This table is for illustrative purposes. The specific shifts and differences will vary depending on the analyte, CSA, solvent, and concentration.
Polarimetry for Optical Rotation Measurements
Polarimetry is a classical technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. anton-paar.commasterorganicchemistry.com Each enantiomer of a chiral substance rotates the plane of polarized light to an equal but opposite extent. vernier.com The measured angle of rotation is used to calculate the specific rotation [α], a characteristic physical property of a pure enantiomer under defined conditions (temperature, wavelength, solvent, and concentration). vernier.com
The enantiomeric excess (ee) of a sample can be determined by comparing its measured specific rotation to the specific rotation of the pure enantiomer, as shown in the equation:
ee (%) = ([α]observed / [α]max) x 100
While less precise than chromatographic methods for accurate ee determination, polarimetry is a rapid and non-destructive method for confirming the presence of an excess of one enantiomer and for verifying the identity of a resolved product. rsc.org For this compound, a measured positive optical rotation would confirm the excess of the (R)-enantiomer, assuming a positive sign for its specific rotation.
Table 4: Reported Specific Rotation Values for Representative Chiral Amines
| Compound | Specific Rotation [α] (degrees) | Conditions |
| (R)-(+)-1-Phenylethylamine | +39.9 | 20°C, neat |
| (S)-(-)-1-Phenylethylamine | -40.3 | 22°C, neat |
| (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline | +13.5 | 25°C, c=1.15 in CHCl₃ |
Specific rotation values for this compound are not widely reported and would need to be determined experimentally.
Q & A
Q. How can researchers mitigate bias in bioactivity studies of this compound?
- Methodological Answer :
- Blinding Protocols : Assign compound codes to samples to prevent observer bias during data collection .
- Positive/Negative Controls : Include known inhibitors (e.g., selegiline for MAO-B assays) and vehicle-only controls to validate assay performance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
